Cas no 1696471-60-9 (Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate)

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a versatile tetrahydropyrimidine derivative with applications in pharmaceutical and organic synthesis. Its structure features both amino and ester functional groups, making it a valuable intermediate for constructing heterocyclic compounds. The compound's stability and reactivity allow for selective modifications, enabling its use in the development of bioactive molecules. Its methyl substitution enhances steric and electronic properties, influencing binding interactions in medicinal chemistry applications. The ethyl ester group provides solubility in organic solvents, facilitating further synthetic transformations. This compound is particularly useful in the synthesis of potential drug candidates, offering a balance of reactivity and structural diversity for research applications.
Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate structure
1696471-60-9 structure
商品名:Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
CAS番号:1696471-60-9
MF:C8H15N3O2
メガワット:185.223601579666
CID:5717778
PubChem ID:103317969

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
    • EN300-1118748
    • 1696471-60-9
    • Ethyl2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
    • インチ: 1S/C8H15N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h5-6H,3-4H2,1-2H3,(H3,9,10,11)
    • InChIKey: NPKDRYXNPGYUDE-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1CN=C(N)NC1C)=O

計算された属性

  • せいみつぶんしりょう: 185.116426730g/mol
  • どういたいしつりょう: 185.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1118748-0.1g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1118748-2.5g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1118748-1g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9 95%
1g
$842.0 2023-10-27
Enamine
EN300-1118748-5g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1118748-0.5g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1118748-0.05g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1118748-0.25g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1118748-10g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1118748-10.0g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9
10g
$4236.0 2023-06-09
Enamine
EN300-1118748-1.0g
ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
1696471-60-9
1g
$986.0 2023-06-09

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate 関連文献

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylateに関する追加情報

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate: A Comprehensive Overview

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS No. 1696471-60-9) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidines, which are known for their versatile applications in drug discovery and chemical synthesis. The molecule features a pyrimidine ring system with substituents that confer both structural complexity and functional diversity.

The chemical structure of Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is characterized by a six-membered ring with two double bonds and several substituents. The presence of an amino group at position 2 and a methyl group at position 6 adds to its reactivity and potential for further functionalization. The carboxylate ester group at position 5 plays a crucial role in determining the compound's solubility and bioavailability.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of aminoalkylation agents and as a building block for constructing complex heterocyclic frameworks. Its ability to undergo various transformations, such as cyclization and substitution reactions, makes it an invaluable tool in modern organic synthesis.

In terms of applications, Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has shown promise in the field of pharmacology. Preclinical studies suggest that it may possess anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. Additionally, its structural similarity to certain natural products has led to investigations into its role in mimicking biological pathways.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of appropriate amino acids with aldehydes or ketones under acidic or basic conditions. The use of catalysts such as palladium complexes has been reported to enhance the efficiency of these reactions.

From an environmental perspective, Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate exhibits moderate stability under standard storage conditions. However, its degradation pathways remain an area of active research to ensure sustainable practices in its production and disposal.

In conclusion, Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS No. 1696471-60-9) stands out as a significant compound with diverse applications in organic chemistry and pharmacology. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as a key player in contemporary chemical science.

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